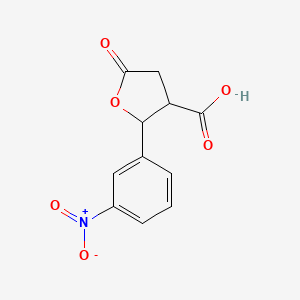

2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid

Description

2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid is a bicyclic organic compound featuring a γ-lactone (5-oxooxolane) core substituted with a meta-nitrophenyl group at position 2 and a carboxylic acid at position 3. The nitro group (-NO₂) is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety (pKa ~2.5–3.0 estimated) and influencing reactivity in synthetic pathways. This compound is structurally related to bioactive lactones and nitroaromatics, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No. |

5438-29-9 |

|---|---|

Molecular Formula |

C11H9NO6 |

Molecular Weight |

251.19 g/mol |

IUPAC Name |

2-(3-nitrophenyl)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO6/c13-9-5-8(11(14)15)10(18-9)6-2-1-3-7(4-6)12(16)17/h1-4,8,10H,5H2,(H,14,15) |

InChI Key |

QPJTYBKOUUEXKK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid typically involves the nitration of a phenylacetic acid derivative followed by cyclization to form the oxolane ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The cyclization step may involve the use of a base such as sodium hydroxide to facilitate the formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxolane ring may interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Positional Isomer: 2-(4-Nitrophenyl)-5-oxooxolane-3-carboxylic Acid

- Key Differences : The para-nitrophenyl substituent (4-nitrophenyl) in this isomer introduces greater symmetry compared to the meta-substituted (3-nitrophenyl) analog. This symmetry may enhance crystallinity and thermal stability.

- Reactivity : The para-nitro group’s stronger electron-withdrawing effect increases the carboxylic acid’s acidity (pKa ~2.0–2.5 estimated) compared to the meta-isomer.

- Synthetic Utility: Both isomers are intermediates in synthesizing quinoxaline derivatives, but the para-isomer is more commonly reported in coupling reactions due to its commercial availability .

Heterocyclic Analogs: 5-Nitrofuran-2-carboxylic Acid Derivatives

- Structural Contrast : Replacing the oxolane core with a furan ring eliminates the lactone functionality, reducing ring strain and altering metabolic stability.

- Bioactivity : Nitrofurans (e.g., nitrofurantoin) exhibit broad-spectrum antimicrobial activity, while the oxolane analog’s rigid lactone structure may improve target selectivity in enzyme inhibition .

- Synthesis : Unlike the oxolane derivatives, nitrofurans are synthesized via direct coupling of 5-nitrofuran-2-carboxylic acid with amines under anhydrous conditions .

Hydroxyphenyl-Substituted Lactones

- Example : (4E)-2-(4-Hydroxyphenyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid ().

- Electronic Effects : Hydroxyl groups (-OH) are electron-donating, reducing carboxylic acid acidity (pKa ~4.0–4.5) compared to nitro-substituted analogs.

- Applications: These derivatives are studied for antioxidant and anti-inflammatory properties due to phenolic hydrogen donation .

Sulfanyl and Halogenated Derivatives

- Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ().

- Functional Groups : Sulfanyl (-S-) and trifluoromethyl (-CF₃) groups increase lipophilicity (logP >3.0), enhancing membrane permeability.

- Divergent Reactivity : Sulfanyl groups participate in nucleophilic substitutions, while nitro groups favor electrophilic aromatic substitution .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituent(s) | Molecular Formula (Calculated) | Key Properties |

|---|---|---|---|---|

| 2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid | Oxolane (lactone) | 3-NO₂-C₆H₄, -COOH | C₁₂H₉NO₆ | High acidity, moderate solubility |

| 2-(4-Nitrophenyl)-5-oxooxolane-3-carboxylic acid | Oxolane (lactone) | 4-NO₂-C₆H₄, -COOH | C₁₂H₉NO₆ | Higher crystallinity, lower pKa |

| 5-Nitrofuran-2-carboxylic acid | Furan | 5-NO₂, -COOH | C₅H₃NO₅ | Antimicrobial, planar structure |

| (4E)-Hydroxyphenyl oxolane derivative | Oxolane (lactone) | 4-OH-C₆H₄, methylidene | C₁₉H₁₄O₆ | Antioxidant, UV-active |

Research Findings and Implications

- Electronic Effects : Meta-nitro substitution in the oxolane derivative creates a dipole moment (~4.5 D estimated), favoring interactions with polar enzyme active sites compared to para-substituted analogs .

- Spectroscopic Signatures : The nitro group’s strong UV absorption at ~260–280 nm distinguishes these compounds from hydroxyphenyl analogs, which absorb at ~290–320 nm due to conjugation .

Notes

- The molecular weight and exact pKa values for this compound require validation via experimental studies (e.g., mass spectrometry, potentiometric titration).

- Positional isomerism (meta vs. para) significantly alters physicochemical behavior, necessitating careful structural characterization in synthetic workflows.

Biological Activity

2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid is a chemical compound notable for its unique structure, which integrates an oxolane ring with a nitrophenyl substituent and a carboxylic acid functional group. This combination suggests potential biological activity, making it a subject of interest in pharmaceutical and biochemical research.

- Molecular Formula : C12H9N1O4

- Molecular Weight : Approximately 251.19 g/mol

- Structural Features :

- An oxolane ring enhances cyclic stability.

- A nitrophenyl group may increase reactivity through electrophilic interactions.

- A carboxylic acid group allows for various chemical reactions, including esterification and amidation.

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to this compound may interact effectively with biological targets such as enzymes or receptors. The nitro group can enhance hydrogen bonding capabilities, potentially increasing binding affinity to specific biological targets.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other oxolane derivatives.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 5-Oxotetrahydrofuran-2-carboxylic acid | C5H6O4 | 0.83 | Simpler structure, lacks nitro group |

| (R)-5-Oxotetrahydrofuran-2-carboxylic acid | C5H6O4 | 0.83 | Chiral variant, potential for different activity |

| (S)-5-Oxo-2-tetrahydrofurancarboxylic Acid | C6H8O4 | 0.83 | Different stereochemistry affecting reactivity |

| 3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one | C8H14O3 | 0.83 | Contains hydroxyl group, altering solubility |

| 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | C12H12O5 | 0.88 | Methoxy substitution instead of nitro |

This table highlights the unique structural features of this compound, which may impart distinct biological activities and reactivity patterns compared to its analogs.

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit significant biological interactions. For instance, studies utilizing molecular docking techniques have shown that derivatives of oxolane compounds can effectively bind to enzyme active sites, inhibiting their function.

Example Study

A study demonstrated the interaction of related compounds with human fatty-acid synthase (FASN), revealing potential therapeutic effects in cancer models. The findings suggest that similar compounds could be explored for their ability to modulate metabolic pathways critical in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.